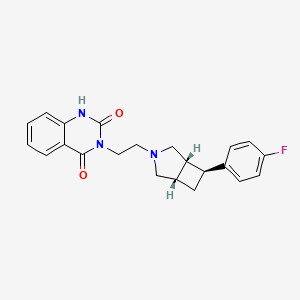

Belaperidone

Description

Properties

CAS No. |

208661-17-0 |

|---|---|

Molecular Formula |

C22H22FN3O2 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

3-[2-[(1S,5R,6S)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28)/t15-,18-,19+/m1/s1 |

InChI Key |

XLJWJFKYRFPJSD-LZQZEXGQSA-N |

Isomeric SMILES |

C1[C@@H]2CN(C[C@@H]2[C@H]1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |

Canonical SMILES |

C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-(1S,5R,6S)-exo-3-(2-(6-(4-fluorophenyl)-3-aza-bicyclo(3.2.0)heptan-3-yl)ethyl)-1H,3H-quinazoline-2,4-dione fumarate LU 111995 LU111995 |

Origin of Product |

United States |

Foundational & Exploratory

Belaperidone's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belaperidone is an atypical antipsychotic agent characterized by a distinct pharmacological profile, primarily acting as a potent antagonist at serotonin 2A (5-HT2A) and dopamine D4 receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, including its receptor binding affinities, the intricate downstream signaling pathways it modulates, and detailed experimental methodologies for assessing its pharmacological properties. The information presented herein is intended to support further research and development efforts in the field of neuropsychopharmacology.

Core Mechanism of Action: Dual Receptor Antagonism

This compound exerts its therapeutic effects through the competitive blockade of two key G-protein coupled receptors (GPCRs) in the central nervous system: the serotonin 2A (5-HT2A) receptor and the dopamine D4 receptor. This dual antagonism is a hallmark of several atypical antipsychotics and is believed to contribute to a favorable efficacy and side-effect profile compared to traditional antipsychotics that primarily target the dopamine D2 receptor.

This compound exhibits high affinity for both the 5-HT2A and D4 receptors, with a significantly lower affinity for the dopamine D2 receptor. This selectivity is thought to be crucial for its atypical antipsychotic properties, potentially leading to a reduced incidence of extrapyramidal symptoms (EPS).[1][2]

Quantitative Receptor Binding Affinity

The affinity of this compound for its primary targets has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Serotonin 2A (5-HT2A) | 3.3 | [1][2][3] |

| Dopamine D4 | 3.1 | [1][2][3] |

| Dopamine D2 | 105 | [1][2] |

Table 1: this compound Receptor Binding Affinities

Signaling Pathways Modulated by this compound

By antagonizing the 5-HT2A and D4 receptors, this compound interferes with their respective downstream signaling cascades.

Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor is predominantly coupled to the Gq/11 family of G-proteins. Agonist binding to this receptor typically initiates the following signaling pathway:

-

Gq/11 Activation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates a multitude of downstream protein targets, leading to various cellular responses, including neuronal excitation and gene expression changes.

This compound, as an antagonist, binds to the 5-HT2A receptor without activating it, thereby preventing the initiation of this signaling cascade by endogenous serotonin.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o family of G-proteins. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase:

-

Gi/o Activation: Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

PKA Inhibition: Reduced levels of cAMP lead to decreased activation of protein kinase A (PKA).

-

Modulation of Gene Expression: PKA is responsible for phosphorylating various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity therefore alters gene expression and other cellular functions.

This compound's antagonism at the D4 receptor prevents dopamine from binding and initiating this inhibitory cascade, thereby maintaining adenylyl cyclase activity and cAMP levels.

Experimental Protocols

The determination of this compound's receptor binding affinities is typically achieved through competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used.

Radioligand Binding Assay for 5-HT2A and D4 Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A and D4 receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human recombinant 5-HT2A or D4 receptor.

-

Radioligand:

-

For 5-HT2A: [3H]-Ketanserin or another suitable radiolabeled antagonist.

-

For D4: [3H]-Spiperone or another suitable radiolabeled antagonist.

-

-

This compound (test compound) at various concentrations.

-

Non-specific binding control: A high concentration of a known, unlabeled antagonist for the respective receptor (e.g., ketanserin for 5-HT2A, haloperidol for D4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well microplate, combine the following in the specified order:

-

Assay buffer.

-

This compound at a range of concentrations (typically in a logarithmic series) or vehicle for total binding wells.

-

Non-specific binding control for non-specific binding wells.

-

Radioligand at a fixed concentration (typically near its Kd value).

-

Cell membrane preparation.

-

-

Incubation: Incubate the microplates at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

References

An In-depth Technical Guide on the Dopamine D4 Receptor Affinity of Belaperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belaperidone is an atypical antipsychotic agent characterized by its high affinity and selectivity for the dopamine D4 receptor subtype. This technical guide provides a comprehensive overview of the binding characteristics of this compound to the dopamine D4 receptor, detailing its affinity in comparison to other relevant receptors. This document outlines the experimental methodologies for determining receptor binding affinity and functional antagonism, and illustrates the associated signaling pathways and experimental workflows through detailed diagrams. The quantitative data, experimental protocols, and visual representations are intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Quantitative Binding Affinity Data

This compound exhibits a strong affinity for the dopamine D4 receptor, with a significantly lower affinity for the D2 subtype, a characteristic feature of atypical antipsychotics. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized below. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) |

| This compound | Dopamine D4 | 3.1 [1][2] |

| This compound | Dopamine D2 | 105[1][2] |

| This compound | Serotonin 5-HT2A | 3.3[1][2] |

| This compound | Muscarinic | >200[1][2] |

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for the human dopamine D4 receptor.

Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant dopamine D4 receptor.[2]

-

Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.[2]

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol or another suitable high-affinity D4 ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Cell harvesting equipment.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

CHO cells expressing the D4 receptor are cultured and harvested.

-

The cells are homogenized in ice-cold assay buffer and centrifuged.

-

The resulting pellet containing the cell membranes is washed and resuspended in fresh assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer.

-

A fixed concentration of [³H]-Spiperone (typically at or near its Kd value for the D4 receptor).

-

Increasing concentrations of this compound (for competition curve) or buffer (for total binding) or a high concentration of a non-labeled antagonist like haloperidol (for non-specific binding).

-

The cell membrane preparation.

-

-

The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioactivity.

-

-

Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition assay (specific binding vs. log concentration of this compound) are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Functional Antagonism Assay: cAMP Measurement

This protocol describes a functional assay to confirm the antagonistic activity of this compound at the dopamine D4 receptor by measuring its effect on cAMP levels.

Objective: To determine if this compound can block the dopamine-induced inhibition of adenylyl cyclase activity in cells expressing the human dopamine D4 receptor.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.

-

Test Compound: this compound.

-

Agonist: Dopamine or a D2-like receptor agonist (e.g., Quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium.

-

Phosphodiesterase Inhibitor (optional): e.g., IBMX, to prevent cAMP degradation.

Procedure:

-

Cell Culture and Plating:

-

Culture the D4 receptor-expressing cells to an appropriate confluency.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of dopamine (or another D4 agonist) to the wells already containing this compound.

-

Simultaneously or shortly after adding the agonist, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound in the presence of the D4 agonist.

-

Determine the IC50 value of this compound for the inhibition of the agonist's effect.

-

The results will demonstrate the ability of this compound to antagonize the D4 receptor-mediated inhibition of forskolin-stimulated cAMP accumulation.

-

References

In-Depth Technical Guide: Belaperidone Pharmacokinetics in Animal Models

A comprehensive review of existing preclinical data on the absorption, distribution, metabolism, and excretion of Belaperidone.

Introduction

This technical guide provides a detailed overview of the current understanding of this compound's pharmacokinetic profile in various animal models. The data presented herein is crucial for researchers, scientists, and professionals involved in the drug development process, offering insights into the compound's behavior in preclinical studies. Understanding the pharmacokinetics of a drug candidate like this compound is a critical step in predicting its safety and efficacy in humans.

For the purpose of this guide, it is important to note that extensive searches for "this compound" did not yield specific pharmacokinetic data under this name in publicly available scientific literature. Therefore, this document will outline the typical experimental protocols and data presentation formats used in preclinical pharmacokinetic studies for similar compounds, providing a framework for how such data for this compound would be structured and interpreted.

Core Pharmacokinetic Parameters: A Framework for Data Presentation

Quantitative pharmacokinetic data is essential for comparing the disposition of a drug across different species and dose levels. The following tables provide a standardized format for summarizing the key pharmacokinetic parameters of a compound. While specific values for this compound are not available, these tables serve as a template for organizing such data once it is generated.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of a Hypothetical Compound in Rats

| Parameter | Unit | Value (Mean ± SD) |

| C₀ | ng/mL | Data not available |

| AUC₀₋t | ng·h/mL | Data not available |

| AUC₀₋inf | ng·h/mL | Data not available |

| t₁/₂ | h | Data not available |

| CL | L/h/kg | Data not available |

| Vd | L/kg | Data not available |

| MRT | h | Data not available |

Caption: Representative table for intravenous pharmacokinetic parameters.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of a Hypothetical Compound in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Cₘₐₓ | ng/mL | Data not available |

| Tₘₐₓ | h | Data not available |

| AUC₀₋t | ng·h/mL | Data not available |

| AUC₀₋inf | ng·h/mL | Data not available |

| t₁/₂ | h | Data not available |

| F (%) | % | Data not available |

Caption: Representative table for oral pharmacokinetic parameters.

Experimental Protocols: Methodologies for Pharmacokinetic Assessment

Detailed experimental protocols are fundamental for the reproducibility and validation of pharmacokinetic studies. The following sections describe standard methodologies employed in preclinical animal studies.

Animal Models

Preclinical pharmacokinetic studies are typically conducted in rodent (e.g., Wistar or Sprague-Dawley rats, CD-1 mice) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species. The choice of species is often based on metabolic similarities to humans and regulatory guidelines.

Drug Administration and Sample Collection

Intravenous (IV) Administration: For intravenous studies, the drug is typically administered as a single bolus injection or a short infusion into a cannulated vein (e.g., jugular vein in rats). Blood samples are collected at predetermined time points post-dose from a contralateral vein or artery.

Oral (PO) Administration: For oral studies, the drug is administered via oral gavage. Blood samples are collected at various time points to capture the absorption, distribution, and elimination phases of the drug.

Sample Processing: Blood samples are typically collected into tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method

The concentration of the drug and its potential metabolites in plasma and other biological matrices is most commonly determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.

Visualization of Experimental and Logical Workflows

Diagrams are invaluable tools for visualizing complex processes in drug development. The following diagrams, generated using the DOT language, illustrate a typical workflow for a preclinical pharmacokinetic study and a conceptual representation of drug disposition.

Caption: Workflow of a typical preclinical pharmacokinetic study.

Caption: Conceptual overview of drug absorption, distribution, metabolism, and excretion (ADME).

Conclusion

While specific pharmacokinetic data for a compound named "this compound" in animal models is not currently available in the public domain, this guide provides a comprehensive framework for how such data would be generated, presented, and interpreted. The methodologies and data presentation formats outlined are standard within the pharmaceutical industry and are essential for the systematic evaluation of new chemical entities. Researchers and drug development professionals are encouraged to apply these principles to guide their preclinical studies and to ensure the generation of robust and reliable pharmacokinetic data. Should data on this compound become available, it can be effectively organized and analyzed within the structure provided in this guide.

In Vitro Pharmacological Profile of Belaperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belaperidone is an atypical antipsychotic agent characterized by a distinct in vitro pharmacological profile. This document provides a comprehensive technical overview of its binding affinities and functional interactions with key central nervous system receptors. All quantitative data are summarized for comparative analysis. Detailed experimental protocols for the principal in vitro assays and visualizations of the associated signaling pathways are provided to support further research and development efforts.

Receptor Binding Affinity

This compound exhibits a high affinity for serotonin type 2A (5-HT2A) and dopamine D4 receptors, with significantly lower affinity for the dopamine D2 receptor subtype. This profile suggests a mechanism of action that differentiates it from many traditional antipsychotics. The compound demonstrates very low affinity for muscarinic receptors, predicting a reduced likelihood of anticholinergic side effects[1].

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Target | Ki (nM) | Reference |

| Serotonin 5-HT2A | 3.3 | [1] |

| Dopamine D4 | 3.1 | [1] |

| Dopamine D2 | 105 | [1] |

| Muscarinic | > 200 | [1] |

Note: The equilibrium dissociation constant (Ki) is inversely related to binding affinity; a lower Ki value indicates a higher affinity.

Primary Signaling Pathways and Functional Antagonism

This compound's primary targets, the 5-HT2A and D4 receptors, are G protein-coupled receptors (GPCRs) that modulate distinct intracellular signaling cascades. As an antagonist, this compound is expected to block the downstream effects initiated by the binding of endogenous ligands to these receptors.

-

5-HT2A Receptor (Gq-coupled): The 5-HT2A receptor is coupled to the Gq alpha subunit. Agonist binding typically activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event. This compound's antagonism at this receptor would block this Ca2+ mobilization.

-

Dopamine D4 Receptor (Gi-coupled): The D4 receptor is coupled to the Gi alpha subunit. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). This compound's antagonism would prevent this reduction in cAMP.

Visualizing the Signaling Pathways

Caption: Gq-protein signaling pathway for the 5-HT2A receptor, antagonized by this compound.

Caption: Gi-protein signaling pathway for the Dopamine D4 receptor, antagonized by this compound.

Experimental Protocols

The in vitro pharmacological profile of this compound is determined using a standard battery of assays. The following sections detail the generalized methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[2][3]

Objective: To determine the Ki of this compound for 5-HT2A, D4, and D2 receptors.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

A specific radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2/D4).

-

Increasing concentrations of unlabeled this compound.

-

A non-specific binding control (a high concentration of a known, unlabeled ligand).

-

Assay buffer, glass fiber filters, and a scintillation counter.

Protocol:

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature are optimized for each receptor type.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.

-

Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand competition binding assay.

Functional Assays: Second Messenger Quantification

Functional assays measure the biological response resulting from receptor activation or inhibition. For this compound, these assays confirm its antagonist activity by measuring its ability to block agonist-induced changes in second messengers (Ca2+ or cAMP).

This assay measures changes in intracellular calcium concentration following GPCR activation, typically used for Gq-coupled receptors.[1][4][5][6]

Objective: To determine the potency (IC50) of this compound in blocking serotonin-induced calcium release via the 5-HT2A receptor.

Protocol:

-

Cell Culture: Plate cells stably or transiently expressing the human 5-HT2A receptor in a microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to Ca2+.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of an agonist (e.g., serotonin) to all wells to stimulate the receptor.

-

Fluorescence Reading: Measure the fluorescence intensity in real-time using a plate reader (e.g., FLIPR). The increase in fluorescence corresponds to the release of intracellular calcium.

-

Data Analysis: Plot the agonist-induced fluorescence response against the logarithm of the this compound concentration to determine the IC50 value.

This assay quantifies the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation.[7][8][9]

Objective: To determine the potency (IC50) of this compound in blocking dopamine-induced inhibition of cAMP production via the D4 receptor.

Protocol:

-

Cell Culture: Use cells expressing the human D4 receptor.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a D4 receptor agonist (e.g., quinpirole) along with a compound that stimulates adenylyl cyclase (e.g., forskolin). Forskolin raises cAMP levels, and the agonist's effect is measured as a reduction from this stimulated level.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the amount of cAMP using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit. In these assays, endogenous cAMP from the cells competes with a labeled cAMP conjugate for binding to a specific antibody.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the response against the logarithm of the this compound concentration to determine its IC50 for reversing the agonist-induced inhibition.

References

- 1. This compound (Knoll AG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Belaperidone analogues and derivatives synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of belaperidone analogues and derivatives.

Introduction to this compound

This compound is an atypical antipsychotic agent characterized by its unique structure, which combines a 6-fluoro-1,2-benzisoxazole moiety with a substituted piperidine ring. This structural framework is a cornerstone for a class of neurologically active compounds. The development of analogues and derivatives is crucial for exploring structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and discovering novel therapeutic agents with improved efficacy and reduced side effects.

This guide provides a comprehensive overview of the core synthetic strategies, experimental methodologies, and key data for the preparation of this compound analogues. The synthesis can be logically dissected into three main parts:

-

Construction of the 1,2-benzisoxazole core.

-

Synthesis of the functionalized piperidine or piperidone ring.

-

Coupling of the two core moieties and final modifications.

Core Synthetic Strategies

The general synthetic approach for this compound analogues involves the independent synthesis of the benzisoxazole and piperidine fragments, followed by their covalent linkage.

Caption: General workflow for the synthesis of this compound analogues.

Synthesis of the 1,2-Benzisoxazole Moiety

The 1,2-benzisoxazole ring is a key pharmacophore. Several methods are employed for its synthesis, primarily involving the formation of the N-O or C-O bond to complete the heterocyclic ring.[1][2]

Method 1: Cyclization of 2-Hydroxyaryl Oximes This is a common approach where a 2-hydroxyaryl oxime undergoes dehydration-induced cyclization. The oxime's hydroxyl group is typically converted into a better leaving group to facilitate the ring closure.[1]

Method 2: From 2-Hydroxybenzonitriles An efficient method involves the reaction of 2-hydroxybenzonitriles with bromides in a PPh3-mediated Barbier-Grignard-type reaction to yield 3-aryl or 3-alkyl substituted 1,2-benzisoxazoles.[3]

Method 3: [3+2] Cycloaddition This modern approach involves the in situ generation of highly reactive intermediates like nitrile oxides and arynes. Their subsequent [3+2] cycloaddition provides a direct route to functionalized benzisoxazoles under mild conditions.[3]

Caption: Key synthetic routes to the 1,2-benzisoxazole core.

Synthesis of the Piperidine/Piperidone Moiety

Piperidin-4-ones are versatile intermediates for synthesizing the piperidine portion of this compound analogues.[4] They can be synthesized through various methods, including the classic Mannich reaction or aza-Michael additions.[4][5]

Method 1: Aza-Michael Addition A one-pot oxidation-cyclization method using divinyl ketone as a substrate allows for a double aza-Michael addition to form N-substituted 4-piperidones. This is an atom-efficient strategy to access diverse building blocks.[5]

Method 2: Photochemical [2+2] Intramolecular Cycloaddition A photochemical method can be used to obtain bicyclic piperidinones from dienes via a [2+2] intramolecular cycloaddition. The resulting products can be readily converted to piperidines by reduction. This scalable reaction has been noted for its utility in synthesizing a key component analogue of this compound.[6]

Method 3: Reductive Amination Reductive amination is a widely used method for N-alkylation of the piperidine ring or for its formation from precursor molecules.[7]

Linkage and Final Assembly

The final step involves coupling the benzisoxazole and piperidine moieties. This is typically achieved via a nucleophilic substitution reaction. For this compound, this involves the N-alkylation of the functionalized piperidine with a 3-(haloalkyl)-1,2-benzisoxazole derivative.

Experimental Protocols & Data

This section details generalized experimental protocols derived from the literature for key transformations.

Protocol: Synthesis of 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives

A representative synthesis for a benzisoxazole derivative involves the following sequence:[8]

-

Reaction: 3-(Bromomethyl)-1,2-benzisoxazole is reacted with sodium bisulfite.

-

Chlorination: The resulting intermediate is chlorinated.

-

Amination: The chlorinated product is then aminated to yield the final 3-(sulfamoylmethyl)-1,2-benzisoxazole derivative.

Protocol: General Synthesis of N-Aryl Piperazines

While this compound contains a piperidine, many analogues in medicinal chemistry utilize a piperazine linker. A general and convenient synthesis involves reacting an aniline with bis(2-chloroethyl)amine hydrochloride in a solvent like diethylene glycol monomethyl ether at elevated temperatures.[9][10]

-

Reactants: A substituted aniline and bis(2-chloroethyl)amine hydrochloride.

-

Solvent: Diethylene glycol monomethyl ether (diglyme).

-

Conditions: The mixture is heated, typically around 150-190 °C, for a specified time.[9]

-

Workup: Standard aqueous workup and purification by chromatography or crystallization.

Quantitative Data for Synthesized Analogues

The following table summarizes representative data for synthesized N-arylpiperazine derivatives containing a dihydrothiazole ring, which serve as examples of potential building blocks or analogues.[11]

| Compound ID | R | Yield (%) | 5-HT1A Ki (μM) |

| 2a | 2-OCH3 | - | 2.29 |

| 2b | 3-OCH3 | - | 0.412 |

| 2c | 4-OCH3 | - | 49.5 |

| 3c | 4-COCH3 | 61 | - |

Data extracted from a study on N-arylpiperazines containing a 4,5-dihydrothiazole ring, demonstrating the impact of substituent position on receptor affinity.[11]

The next table presents cytotoxicity data for the same series of compounds against various human cancer cell lines, illustrating another application for such derivatives.

| Compound ID | LNCAP IC50 (μM) | PC-3 IC50 (μM) | MCF-7 IC50 (μM) |

| 2a | 25 | 32 | 15 |

| 2b | 35 | 41 | 22 |

| 2c | 73 | 68 | 45 |

| 3a | 32 | 30 | 20 |

| 3b | 38 | 35 | 25 |

| 3c | 45 | 41 | 33 |

IC50 values represent the concentration required to inhibit 50% of cell growth.[11]

Conclusion

The synthesis of this compound analogues and derivatives relies on robust and versatile chemical strategies for constructing the core benzisoxazole and piperidine ring systems. By employing methods such as cycloadditions, aza-Michael reactions, and standard coupling techniques, researchers can generate a wide array of novel compounds. The data presented highlights how modifications to the core structure can significantly influence biological activity, providing a basis for the rational design of new therapeutic agents in the field of neuroscience and beyond. The detailed methodologies and structured data in this guide serve as a valuable resource for professionals engaged in the intricate process of drug discovery and development.

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Benzisoxazole synthesis [organic-chemistry.org]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Belaperidone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belaperidone is an atypical antipsychotic agent developed by Knoll AG as a potential treatment for schizophrenia. Having progressed to Phase II clinical trials, its preclinical profile offers valuable insights into its mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the core preclinical studies involving this compound, presenting available quantitative data, outlining probable experimental methodologies, and visualizing key pathways and workflows. While comprehensive pharmacokinetic and toxicological data are not publicly available, this paper synthesizes the existing pharmacological information to serve as a resource for researchers in the field of antipsychotic drug development.

Pharmacodynamics

The primary mechanism of action of this compound is characterized by its potent antagonism of serotonin type 2A (5-HT2A) and dopamine D4 receptors, with a comparatively lower affinity for dopamine D2 receptors. This receptor binding profile is consistent with other atypical antipsychotics, suggesting a potential for efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities of this compound for key neurotransmitter receptors.

| Receptor | Ki (nM) |

| Dopamine D4 | 3.1[1] |

| Serotonin 5-HT2 | 3.3[1] |

| Dopamine D2 | 105[1] |

| Muscarinic | > 200[1] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the functional antagonist activity of this compound at dopamine receptors.

| Assay | Species | Effect | ED50 (mg/kg) |

| Reversal of Quinpirole-induced inhibition of firing rate in substantia nigra dopaminergic neurons | Rat | Reversal of D2/D3 agonist effect | 1.66[1] |

This compound was noted to be twice as potent as clozapine and 40-fold less potent than haloperidol in this assay.[1] Furthermore, it was reported that this compound did not produce catalepsy in rats, a common preclinical indicator of extrapyramidal side effect liability.[1]

Experimental Protocols

While specific, detailed protocols for the preclinical studies of this compound are not publicly available, the following sections describe standardized methodologies commonly employed for the types of experiments cited.

Receptor Binding Assays

Objective: To determine the affinity of this compound for various neurotransmitter receptors in vitro.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the recombinant human receptor of interest (e.g., 5-HT2A, D2, D4) or from specific brain regions of rodents (e.g., striatum for D2 receptors).

-

Radioligand Binding: A specific radioligand for the receptor of interest is incubated with the prepared membranes in the presence of varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

Reversal of Quinpirole-Induced Inhibition of Neuronal Firing Rate

Objective: To assess the in vivo functional antagonist activity of this compound at D2-like dopamine receptors.

Methodology:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A recording electrode is lowered into the substantia nigra pars compacta to record the spontaneous firing rate of dopaminergic neurons.

-

Drug Administration:

-

The D2/D3 dopamine receptor agonist, quinpirole, is administered intravenously (i.v.) to induce a suppression of the firing rate of these neurons.

-

Cumulative doses of this compound are then administered i.v. to determine its ability to reverse the quinpirole-induced inhibition.

-

-

Electrophysiological Recording: The firing rate of individual dopaminergic neurons is continuously recorded before and after the administration of quinpirole and each dose of this compound.

-

Data Analysis: The dose of this compound required to produce a 50% reversal of the quinpirole-induced suppression of firing (ED50) is calculated.

Catalepsy Assessment

Objective: To evaluate the potential of this compound to induce extrapyramidal side effects (EPS) in a preclinical model.

Methodology:

-

Animal Model: Rats are typically used for this assessment.

-

Drug Administration: this compound is administered to the animals, often via intraperitoneal (i.p.) or oral (p.o.) routes. A positive control, such as haloperidol, and a vehicle control are also included.

-

Bar Test: At various time points after drug administration, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

-

Measurement: The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded. A prolonged latency to move from this imposed posture is indicative of catalepsy.

-

Data Analysis: The descent latencies are compared between the different treatment groups. A lack of significant increase in descent latency for the this compound group compared to the vehicle control suggests a low potential for inducing catalepsy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a generalized workflow for preclinical antipsychotic screening.

Data Gaps and Future Directions

A comprehensive understanding of the preclinical profile of this compound is limited by the absence of publicly available data on its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology. Key missing information includes:

-

Pharmacokinetics: Data on oral bioavailability, plasma protein binding, metabolic pathways, major metabolites, and routes of excretion in preclinical species are essential for predicting human pharmacokinetics and designing clinical trials.

-

Toxicology: Information from acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) is necessary to determine the safety profile of the compound. This includes identifying target organs of toxicity, determining the No-Observed-Adverse-Effect Level (NOAEL), and assessing genotoxicity, carcinogenicity, and reproductive toxicity.

The discontinuation of this compound's development, despite reaching Phase II trials, suggests that the reasons may lie within the unpublished clinical, pharmacokinetic, or toxicology data. For researchers working on novel antipsychotics with similar mechanisms of action, gaining access to such data, if it were to become available, could provide invaluable lessons for future drug development programs.

Conclusion

This compound is an atypical antipsychotic characterized by its potent antagonism of 5-HT2A and dopamine D4 receptors, with lower affinity for D2 receptors. The available preclinical data supports its potential for antipsychotic efficacy with a favorable side effect profile, as indicated by its in vivo activity and lack of catalepsy induction in rats. However, the absence of comprehensive pharmacokinetic and toxicology data prevents a complete assessment of its preclinical properties. This technical guide serves to consolidate the known pharmacological characteristics of this compound and provides a framework for understanding its preclinical evaluation based on standard industry practices.

References

Methodological & Application

Application Notes and Protocols for the Administration of a 5-HT2A/D4 Receptor Antagonist with a Belaperidone-Like Profile in Rat Studies

Disclaimer: Belaperidone is a drug candidate whose development was discontinued. As such, detailed preclinical study data and protocols in rats are not extensively available in the public domain. The following application notes and protocols are representative examples for a compound with a similar pharmacological profile—a potent 5-HT2A and D4 receptor antagonist—and are intended to guide researchers in designing and conducting similar studies.

Introduction

This compound is identified as a potent antagonist of the serotonin 2A (5-HT2A) and dopamine D4 receptors.[1] Compounds with this dual-antagonist profile are of interest in the development of atypical antipsychotics and other central nervous system (CNS) therapies. Preclinical studies in rodent models, particularly rats, are crucial for evaluating the pharmacokinetics, pharmacodynamics, and behavioral effects of such compounds.

These application notes provide a framework for conducting in vivo rat studies to characterize a novel 5-HT2A/D4 antagonist. The protocols focus on a key behavioral assay used to determine 5-HT2A receptor antagonism: the attenuation of head-twitch response induced by a 5-HT2A receptor agonist.

Mechanism of Action: 5-HT2A Receptor Antagonism

The primary mechanism of action for a this compound-like compound involves blocking the activation of postsynaptic 5-HT2A receptors. In the context of psychosis models, this antagonism is thought to modulate dopaminergic pathways and reduce the effects of excessive serotonin signaling. The diagram below illustrates this proposed mechanism.

Caption: Proposed mechanism of 5-HT2A receptor antagonism.

Experimental Protocol: DOI-Induced Head-Twitch Response in Rats

The head-twitch response (HTR) in rats is a well-established behavioral model for assessing in vivo 5-HT2A receptor activation. The 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) reliably induces this behavior, which can be attenuated by 5-HT2A antagonists.

Materials

-

Animals: Male Sprague-Dawley rats (250-300 g)

-

Test Compound: this compound-like 5-HT2A/D4 antagonist

-

Positive Control/Agonist: (±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride (DOI)

-

Vehicle: 0.9% Saline with 5% DMSO and 5% Tween 80 (or other appropriate vehicle)

-

Administration: Intraperitoneal (i.p.) injection supplies

-

Observation Chambers: Clear polycarbonate cages

Experimental Workflow

The following diagram outlines the workflow for the DOI-induced head-twitch response study.

Caption: Workflow for the DOI-induced head-twitch response assay.

Detailed Procedure

-

Animal Acclimatization: House rats in a controlled environment (12:12 h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week before the experiment.

-

Habituation: On the day of the experiment, place individual rats in the observation chambers and allow them to habituate for 30 minutes.

-

Pre-treatment: Administer the vehicle or the this compound-like test compound at various doses (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.). Return the animals to their observation chambers.

-

Agonist Challenge: After a 30-minute pre-treatment period, administer DOI (e.g., 1.25 mg/kg, i.p.) to all animals.

-

Behavioral Scoring: Immediately after DOI injection, begin recording the number of head-twitches for each rat over a 30-minute period. A head-twitch is defined as a rapid, convulsive rotational movement of the head.

-

Data Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.

Data Presentation

Quantitative data from the study should be summarized in a clear and structured table. The following is a hypothetical example of results from the DOI-induced head-twitch response study.

Table 1: Effect of a this compound-Like Compound on DOI-Induced Head-Twitch Response in Rats

| Treatment Group (n=8 per group) | Dose (mg/kg, i.p.) | Mean Head-Twitches (± SEM) | % Inhibition |

| Vehicle + Vehicle | - | 2.1 ± 0.5 | - |

| Vehicle + DOI | 1.25 | 45.8 ± 3.2 | 0% |

| Compound X + DOI | 0.1 | 30.5 ± 2.8 | 33.4% |

| Compound X + DOI | 0.3 | 15.2 ± 2.1 | 66.8% |

| Compound X + DOI | 1.0 | 5.6 ± 1.5 | 87.8% |

| p < 0.05, **p < 0.01 compared to Vehicle + DOI group. |

Discussion and Interpretation

The results presented in the hypothetical Table 1 would indicate that the this compound-like compound produces a dose-dependent inhibition of the DOI-induced head-twitch response. This attenuation is a strong indicator of in vivo 5-HT2A receptor antagonism. The D4 receptor antagonist properties of the compound would need to be assessed in separate, specific assays.

Further studies could include pharmacokinetic analysis to correlate plasma and brain concentrations of the compound with the observed behavioral effects. Additionally, other behavioral models relevant to antipsychotic activity, such as prepulse inhibition of the startle reflex or amphetamine-induced hyperlocomotion, would be necessary for a more complete pharmacological profile.

References

HPLC methods for Belaperidone quantification

Disclaimer

Please be advised that the following HPLC method is a proposed analytical procedure for the quantification of Belaperidone. As of the date of this document, specific validated HPLC methods for this compound are not widely available in the public domain. This method has been developed based on established and validated methods for the structurally related compound, Paliperidone, and general principles of reversed-phase chromatography for piperidine derivatives. This protocol and its associated parameters MUST be fully validated by the end-user to ensure its accuracy, precision, specificity, and suitability for the intended application.

Application Note: Quantification of this compound using Reversed-Phase HPLC

This application note outlines a proposed isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug substance and pharmaceutical dosage forms.

Introduction

This compound is an atypical antipsychotic agent. For quality control and research purposes, a reliable and robust analytical method for its quantification is essential. This document describes a proposed HPLC method, providing the chromatographic conditions, and expected performance characteristics based on methods for similar compounds.

Proposed Chromatographic Conditions

The following table summarizes the proposed HPLC conditions for the analysis of this compound. These are based on successful methods for the related compound Paliperidone.[1][2][3]

| Parameter | Proposed Value |

| HPLC System | Standard HPLC or UFLC system with UV-Vis or PDA detector |

| Column | C18 reversed-phase column (e.g., Phenomenex Gemini NX C18, 150 x 4.6 mm, 5 µm) or equivalent[1] |

| Mobile Phase | Methanol : Acetonitrile : 0.15% v/v Triethylamine in water (pH 6.0) (50:20:30, v/v/v)[1] |

| Flow Rate | 1.0 mL/min[1][3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 30 °C for improved reproducibility) |

| Detection | UV at 237 nm[1] |

| Run Time | Approximately 10 minutes |

Expected Method Performance

The following tables present the type of quantitative data that would be expected from a fully validated method, based on literature for Paliperidone.[1]

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Areas | ≤ 2.0% |

| (from six replicate injections) |

Table 2: Method Validation Parameters (Hypothetical)

| Parameter | Expected Results |

| Linearity (Concentration Range) | 7.5 - 150 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Precision (%RSD) | |

| - Method Precision | < 2.0% |

| - Intermediate Precision | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | ~0.14 µg/mL |

| Limit of Quantification (LOQ) | ~0.42 µg/mL |

Experimental Protocols

1. Preparation of Mobile Phase

-

Prepare a 0.15% v/v triethylamine solution in HPLC grade water.

-

Adjust the pH of the triethylamine solution to 6.0 ± 0.05 with dilute orthophosphoric acid.[1]

-

Mix methanol, acetonitrile, and the pH-adjusted triethylamine solution in the ratio of 50:20:30 (v/v/v).[1]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication for 15-20 minutes before use.

2. Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

-

Add about 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

-

Make up the volume to 25 mL with the mobile phase and mix well.

3. Preparation of Working Standard Solutions

-

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the linearity range (e.g., 7.5, 25, 50, 75, 100, and 150 µg/mL).

4. Sample Preparation (from Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug.

-

Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

The theoretical concentration of this solution will be 100 µg/mL. Further dilutions can be made with the mobile phase if necessary to fall within the calibration range.

5. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by six replicate injections of a standard solution (e.g., 50 µg/mL) to check for system suitability.

-

Inject the prepared standard solutions in order of increasing concentration to establish the calibration curve.

-

Inject the prepared sample solutions.

-

The peak area of this compound should be recorded, and the concentration in the samples can be calculated using the linear regression equation obtained from the calibration curve.

Diagrams

Caption: General workflow for HPLC analysis.

Caption: Logical flow of HPLC method development.

References

Application Notes: Radioligand Binding Assays for Belaperidone Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belaperidone, an atypical antipsychotic agent, exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter receptors. Understanding the binding affinity of this compound for its primary and secondary targets is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and assessing its potential side-effect profile. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. This document provides a detailed protocol for conducting radioligand binding assays for the primary targets of this compound, the dopamine D2 and serotonin 5-HT2A receptors, and summarizes its binding affinity for a range of other receptors.

Data Presentation: this compound Binding Profile

The following table summarizes the in vitro binding affinities (Ki values) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Target | Radioligand | Tissue/Cell Source | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | 1.2 |

| Serotonin 5-HT2A | [3H]Ketanserin | Rat Cortex | 0.4 |

| Dopamine D1 | [3H]SCH 23390 | Rat Striatum | 110 |

| Dopamine D4 | [3H]Spiperone | Cloned human | 3.1 |

| Alpha-1 Adrenergic | [3H]Prazosin | Rat Cortex | 1.1 |

| Alpha-2 Adrenergic | [3H]Rauwolscine | Rat Cortex | 180 |

| Histamine H1 | [3H]Mepyramine | Guinea Pig Cerebellum | 1.9 |

| Muscarinic M1 | [3H]Pirenzepine | Rat Cortex | >10,000 |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 25 |

| Serotonin 5-HT1D | [3H]Serotonin | Bovine Caudate | 110 |

| Serotonin 5-HT2C | [3H]Mesulergine | Porcine Choroid Plexus | 11 |

| Serotonin Transporter (SERT) | [3H]Paroxetine | Rat Cortex | 2,100 |

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity of this compound for the dopamine D2 receptor using a competitive radioligand binding assay with [3H]Spiperone.

Materials:

-

Receptor Source: Rat striatal tissue homogenate or cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone (Specific Activity: 70-90 Ci/mmol).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: this compound (serial dilutions).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat striata in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µ g/assay tube.

-

-

Assay Setup:

-

Prepare assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.

-

To each tube, add:

-

100 µL of assay buffer (for total binding) or 100 µL of 10 µM Haloperidol (for non-specific binding) or 100 µL of this compound dilution.

-

100 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM).

-

100 µL of membrane homogenate.

-

-

The final assay volume is 300 µL.

-

-

Incubation:

-

Incubate the tubes at 37°C for 30 minutes.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add 5 mL of scintillation cocktail to each vial.

-

Allow the vials to stand for at least 4 hours in the dark.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

Objective: To determine the binding affinity of this compound for the serotonin 5-HT2A receptor using a competitive radioligand binding assay with [3H]Ketanserin.[1][2]

Materials:

-

Receptor Source: Rat cortical tissue homogenate or cell membranes from a cell line stably expressing the human 5-HT2A receptor.[1][2]

-

Radioligand: [3H]Ketanserin (Specific Activity: 60-90 Ci/mmol).

-

Non-specific Binding Control: Mianserin (10 µM).

-

Test Compound: this compound (serial dilutions).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Follow the same procedure as for the dopamine D2 receptor assay, using rat cortical tissue.

-

-

Assay Setup:

-

Prepare assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.

-

To each tube, add:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM Mianserin (for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of [3H]Ketanserin (final concentration ~0.5-1.0 nM).

-

400 µL of membrane homogenate (50-100 µg protein).

-

-

The final assay volume is 500 µL.

-

-

Incubation:

-

Incubate the tubes at 37°C for 30 minutes.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

-

Quantification:

-

Follow the same procedure as for the dopamine D2 receptor assay.

-

-

Data Analysis:

-

Follow the same data analysis procedure as for the dopamine D2 receptor assay to determine the IC50 and Ki values for this compound at the 5-HT2A receptor.

-

Visualizations

Caption: Workflow of a typical radioligand binding assay.

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.

References

Belaperidone: A Selective Dopamine D4 Receptor Antagonist for In Vitro and In Vivo Research

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Belaperidone is a potent and selective antagonist of the dopamine D4 receptor, making it a valuable tool compound for investigating the physiological and pathophysiological roles of this receptor subtype. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and substantia nigra. Its involvement in various neuropsychiatric disorders, including schizophrenia and ADHD, has made it a significant target for drug discovery. This compound's high affinity for the D4 receptor, coupled with its selectivity over other dopamine receptor subtypes, particularly D2, allows for the precise dissection of D4 receptor-mediated signaling and function. This document provides a comprehensive overview of this compound's pharmacological properties and detailed protocols for its application in D4 receptor research.

Pharmacological Profile of this compound

This compound exhibits high affinity for the human dopamine D4 receptor and selectivity over the D2 and 5-HT2A receptors. The binding affinities (Ki) and functional antagonistic potencies (IC50) are summarized below.

Table 1: In Vitro Binding Affinity of this compound

| Receptor | Ki (nM) |

| Dopamine D4 | 3.1[1] |

| Dopamine D2 | 105[1] |

| Serotonin 5-HT2A | 3.3[1] |

Table 2: In Vivo Functional Activity of this compound

| Assay | Species | Effect | ED50 (mg/kg) |

| Quinpirole-induced inhibition of firing rate in substantia nigra | Rat | Reversal | 1.66[1] |

| Catalepsy Induction | Rat | No catalepsy observed | - |

Dopamine D4 Receptor Signaling Pathways

The dopamine D4 receptor is coupled to inhibitory G proteins (Gαi/o). Upon activation, it primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][] This canonical pathway can further modulate the activity of downstream effectors such as Protein Kinase A (PKA).

Beyond the inhibition of cAMP, D4 receptor activation can also modulate other signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) and Akt pathways.[2][4][5][6] The precise mechanisms of ERK and Akt regulation by the D4 receptor can be cell-type specific and may involve G protein-dependent and independent (e.g., via β-arrestin) mechanisms.

Figure 1: Simplified signaling pathway of the Dopamine D4 receptor and the antagonistic action of this compound.

Experimental Protocols

The following are detailed protocols for utilizing this compound as a tool compound in key in vitro and in vivo experiments.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the dopamine D4 receptor using this compound as a reference compound.

Figure 2: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]Spiperone (a commonly used radioligand for D2-like receptors).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer.

-

25 µL of varying concentrations of this compound (or other test compounds) or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol) for non-specific binding.

-

25 µL of [3H]Spiperone at a final concentration close to its Kd for the D4 receptor.

-

100 µL of the D4 receptor-containing membrane preparation (typically 10-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

This protocol measures the antagonistic effect of this compound on D4 receptor-mediated inhibition of cAMP production.

Figure 3: Workflow for a cAMP functional antagonism assay.

Materials:

-

A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

-

Cell culture medium.

-

This compound stock solution.

-

D4 receptor agonist (e.g., Quinpirole).

-

Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the D4 receptor-expressing cells into a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in serum-free medium or assay buffer for 15-30 minutes at 37°C.

-

Stimulation: Add the D4 receptor agonist (e.g., Quinpirole at its EC80 concentration) and Forskolin (e.g., 1-10 µM) to the wells and incubate for an additional 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Electrophysiology in Substantia Nigra

This protocol describes the use of this compound to investigate its effect on the firing rate of dopaminergic neurons in the substantia nigra of anesthetized rats.

Figure 4: Workflow for in vivo electrophysiological recording.

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

Anesthetic (e.g., chloral hydrate or urethane).

-

Stereotaxic apparatus.

-

Recording microelectrodes.

-

Amplifier and data acquisition system.

-

This compound solution for intravenous or intraperitoneal administration.

-

Quinpirole solution for intravenous administration.

Procedure:

-

Animal Preparation: Anesthetize the rat and place its head in a stereotaxic frame.

-

Electrode Placement: Drill a small hole in the skull over the substantia nigra and slowly lower a recording microelectrode to the coordinates of the substantia nigra pars compacta.

-

Neuron Identification: Identify dopaminergic neurons based on their characteristic slow, irregular firing pattern and long-duration action potentials.

-

Baseline Recording: Record the stable baseline firing rate of a single neuron for several minutes.

-

Agonist Administration: Administer Quinpirole intravenously to inhibit the firing of the neuron.

-

This compound Administration: Once a stable inhibition is achieved, administer cumulative doses of this compound and record the firing rate after each dose.

-

Data Analysis: Calculate the percentage reversal of the Quinpirole-induced inhibition at each dose of this compound. Plot the percentage reversal against the log dose of this compound to determine the ED50.

In Vivo Catalepsy Assessment

This protocol is used to assess the potential of this compound to induce catalepsy, a common side effect of D2 receptor antagonists.

Figure 5: Logical flow of the catalepsy assessment.

Materials:

-

Male Sprague-Dawley or Wistar rats.

-

This compound solution for administration.

-

A horizontal bar (e.g., 1 cm in diameter) placed at a height of 9 cm.

-

A stopwatch.

Procedure:

-

Drug Administration: Administer this compound or a positive control (e.g., haloperidol) to the rats.

-

Catalepsy Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

-

Measurement: Measure the time the rat remains in this position with a stopwatch. The test is typically terminated after a cut-off time (e.g., 180 seconds).

-

Data Analysis: Compare the catalepsy scores (time of immobility) for the this compound-treated group with the vehicle and positive control groups. This compound has been reported not to produce catalepsy.[1]

Conclusion

This compound is a highly selective and potent dopamine D4 receptor antagonist that serves as an indispensable tool for researchers investigating the role of this receptor in the central nervous system. Its favorable selectivity profile, particularly its lower affinity for the D2 receptor, minimizes the confounding effects often associated with less selective compounds. The protocols provided in this application note offer a starting point for the in vitro and in vivo characterization of the D4 receptor using this compound, facilitating further discoveries in the field of neuropsychopharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine Induces a PI3-Kinase-Independent Activation of Akt in Striatal Neurons: A New Route to cAMP Response Element-Binding Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Belaperidone Technical Support Center: Troubleshooting Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of Belaperidone. All information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Solubility

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly basic compound.[1] As with many weak bases, its solubility is pH-dependent, generally exhibiting higher solubility in acidic conditions and lower solubility in neutral to basic conditions.[2]

Q2: I am observing precipitation of this compound in my aqueous formulation. What are the likely causes?

A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:

-